molecular formula C18H25N3 B142400 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile CAS No. 84254-97-7

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile

Cat. No.: B142400
CAS No.: 84254-97-7
M. Wt: 283.4 g/mol
InChI Key: XXZATAXHOSMHKY-UHFFFAOYSA-N
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Description

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS: 84254-97-7) is a bicyclic organic compound featuring two piperidine rings connected via a carbon-carbon bond. The benzyl group at the 1'-position and the cyano (-CN) group at the 4'-position define its structural uniqueness . Its molecular formula is C₁₈H₂₅N₃, with a molecular weight of 283.41 g/mol . The compound’s IUPAC name is 1'-benzyl-1,4'-bipiperidine-4'-carbonitrile, and its SMILES notation is N#CC1(CCN(Cc2ccccc2)CC1)N3CCCCC3 . It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of antipsychotic agents and other heterocyclic therapeutics .

Properties

IUPAC Name

1-benzyl-4-piperidin-1-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZATAXHOSMHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233172
Record name 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile
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Molecular Weight

283.4 g/mol
Source PubChem
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CAS No.

84254-97-7
Record name 1′-(Phenylmethyl)[1,4′-bipiperidine]-4′-carbonitrile
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Record name 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile
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Record name 1'-(Phenylmethyl)-(1,4'-bipiperidine)-4'-carbonitrile
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Record name 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-[1,4’-bipiperidine]-4’-carbonitrile typically involves the reaction of 1-benzylpiperidine with a suitable nitrile source under controlled conditions. One common method includes the use of benzyl chloride and piperidine in the presence of a base to form 1-benzylpiperidine, which is then reacted with a nitrile compound to introduce the carbonitrile group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-[1,4’-bipiperidine]-4’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1’-Benzyl-[1,4’-bipiperidine]-4’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-Benzyl-[1,4’-bipiperidine]-4’-carbonitrile involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1'-benzyl-[1,4'-bipiperidine]-4'-carbonitrile but differ in substituents or functional groups, leading to distinct physicochemical and pharmacological properties.

1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS: 91859-02-8)

  • Structure : Replaces the benzyl group with a methyl (-CH₃) group.
  • Molecular Formula : C₁₂H₂₁N₃.
  • Molecular Weight : 207.32 g/mol .
  • Lower molecular weight may improve bioavailability compared to the benzyl derivative.
  • Applications : Serves as a simpler model compound for studying bipiperidine reactivity .

1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide (CAS: 1762-50-1)

  • Structure : Replaces the nitrile (-CN) with a carboxamide (-CONH₂) group.
  • Molecular Formula : C₁₈H₂₇N₃O.
  • Molecular Weight : 301.43 g/mol .
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding capacity, increasing water solubility.
    • Reduced electrophilicity compared to the nitrile, altering reactivity in nucleophilic substitutions .

Irinotecan Hydrochloride-Related Compounds

  • Examples: USP Irinotecan Related Compound C (CAS: N/A) and D (CAS: N/A).
  • Structure: Incorporate a bipiperidine-1'-carbonyloxy group fused to a quinoline scaffold .
  • Key Differences :
    • The bipiperidine moiety is part of a larger, polycyclic system with anticancer activity.
    • Functional groups like hydroxyl and carbonyloxy enhance interaction with biological targets (e.g., topoisomerase I) .
  • Applications: Used as reference standards in the quality control of irinotecan, a chemotherapeutic agent .

Physicochemical and Functional Comparisons

Property This compound 1'-Methyl Derivative 4'-Carboxamide Derivative Irinotecan-Related Compounds
Molecular Weight 283.41 g/mol 207.32 g/mol 301.43 g/mol >600 g/mol
Functional Group -CN -CN -CONH₂ -COO⁻, -OH
Solubility Low (non-polar solvents) Moderate High (polar solvents) Variable (aqueous buffers)
Reactivity Electrophilic nitrile Similar to parent Nucleophilic amide Enzyme-targeting

Pharmacological Relevance

  • 1'-Benzyl Derivative : Explored as a precursor to antipsychotic agents (e.g., Pipamperone analogs) due to its rigid bipiperidine core .
  • Carboxamide Derivative : Investigated for enhanced binding to neurological receptors via hydrogen-bonding interactions .
  • Irinotecan Analogs: Clinically validated for anticancer activity, highlighting the therapeutic versatility of bipiperidine scaffolds .

Biological Activity

1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bipiperidine structure, which consists of two piperidine rings connected by a benzyl group and a carbonitrile functional group. The molecular formula is C18H22N3C_{18}H_{22}N_3, with a molecular weight of approximately 290.39 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Here are the key mechanisms:

  • Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, including dopamine and serotonin receptors, which could explain its potential effects on mood and cognition.
  • Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing the levels of key neurotransmitters in the brain.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on mammalian cell lines. The results indicate a dose-dependent cytotoxicity, suggesting that higher concentrations may lead to increased cell death.

Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

This table summarizes the observed effects on cell viability at varying concentrations.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of bipiperidine compounds, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. The administration of this compound resulted in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests. Histological analysis revealed decreased markers of oxidative stress in treated mice compared to controls.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves alkylation or coupling reactions between benzyl halides and bipiperidine precursors. For example, a benzyl group can be introduced via nucleophilic substitution using a benzyl bromide derivative and a bipiperidine intermediate. Key intermediates include 4-cyano-bipiperidine and benzyl-protected piperidine derivatives. Reaction optimization may require controlled temperature (e.g., 0–25°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral markers should researchers focus on?

  • Methodological Answer : Use 1H/13C NMR to confirm the benzyl and bipiperidine backbone (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons adjacent to the nitrile group at δ 2.5–3.5 ppm). IR spectroscopy identifies the nitrile stretch (~2240 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Cross-reference with USP standards for related bipiperidine-carbonitrile compounds to validate purity .

Q. What are the known biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : The compound shares structural similarities with mGluR3 modulators and CCR5 antagonists. In vitro assays targeting G-protein-coupled receptors (GPCRs) or enzymatic inhibition (e.g., kinase assays) are recommended. For example, evaluate binding affinity using radioligand displacement studies, referencing protocols for mGluR3 modulators .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to oxidizers, as nitriles may release toxic gases (e.g., HCN) under decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly addressing challenges in stereochemical control?

  • Methodological Answer : Optimize catalytic asymmetric alkylation using chiral ligands (e.g., BINAP or sparteine derivatives). Monitor reaction progress via HPLC with chiral columns. Adjust solvent polarity (e.g., DMF vs. THF) to enhance enantiomeric excess. For scale-up, consider flow chemistry to improve mixing and thermal control .

Q. What strategies are effective in resolving contradictions between in vitro receptor binding data and in vivo efficacy studies for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration. Use LC-MS/MS to quantify plasma and tissue concentrations. If in vitro activity does not translate in vivo, investigate metabolite interference (e.g., cytochrome P450-mediated degradation) or off-target effects via proteome-wide affinity screens .

Q. How can computational modeling predict the interaction of this compound with novel biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID or InChI key) against GPCR or enzyme libraries. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with known CCR5 antagonist binding modes for hypothesis generation .

Q. What methodologies address the lack of ecotoxicological data for this compound in regulatory submissions?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing in Daphnia magna and Danio rerio (zebrafish). Use high-performance liquid chromatography (HPLC) to measure biodegradation rates in simulated wastewater. Collaborate with environmental chemistry labs to model bioaccumulation potential using logP and pKa values .

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